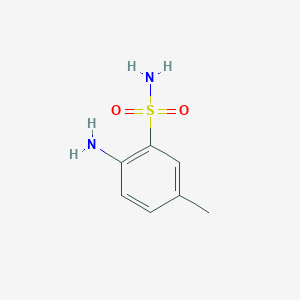

2-Amino-5-methylbenzenesulfonamide

Descripción

Significance and Research Context of 2-Amino-5-methylbenzenesulfonamide

The primary significance of this compound in the current research context lies in its role as a key intermediate in the synthesis of pazopanib (B1684535). innospk.com Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. innospk.com The precise structure of this compound is crucial for the successful synthesis of pazopanib, as any impurities in this intermediate can impact the efficacy of the final active pharmaceutical ingredient. innospk.com

The synthesis of pazopanib typically involves the condensation of this compound with a pyrimidine (B1678525) derivative. newdrugapprovals.orgrroij.com This reaction underscores the importance of the amino and sulfonamide groups on the benzene (B151609) ring, which are essential for the desired chemical transformation. The purity of this compound is therefore a critical parameter in pharmaceutical manufacturing, with assays often requiring a purity of 98.0% or higher. innospk.com

Historical Perspective of this compound Research and its Derivatives

The history of this compound is intrinsically linked to the broader history of sulfonamide research. The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, by Gerhard Domagk. innospk.com This discovery, which earned Domagk the Nobel Prize in 1939, opened the door to the development of a wide range of sulfa drugs. innospk.com

While the early focus was on the antibacterial properties of sulfonamides, the research landscape has since expanded to explore their potential in other therapeutic areas. The specific history of this compound itself is less documented in early literature, with its prominence growing with the development of modern targeted therapies like pazopanib.

Research into derivatives of this compound has been a continuous effort to discover new compounds with potential therapeutic applications. For instance, studies have explored the synthesis of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, which have shown potential anticancer activity. nih.gov These studies often involve modifying the core structure of this compound to create molecular hybrids with other pharmacologically active moieties, such as triazine rings. mdpi.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is largely driven by its application in oncology. The synthesis of pazopanib remains a key area of focus, with ongoing research aimed at optimizing the manufacturing process to improve yield and purity. google.com

Future research is likely to continue exploring the potential of this compound as a scaffold for the development of new therapeutic agents. The design of novel derivatives with enhanced biological activity is a promising avenue of investigation. For example, the creation of molecular hybrids incorporating this compound with other heterocyclic systems is being explored for the development of new anticancer agents. mdpi.com The use of computational methods, such as quantitative structure-activity relationship (QSAR) studies, is becoming increasingly important in guiding the design of these new derivatives. mdpi.com

Furthermore, research into the catalytic synthesis of this compound and its precursors is an active area. The catalytic reduction of aromatic nitro compounds, such as 2-methyl-5-nitrobenzenesulfonamide, to their corresponding amines is a critical step in the synthesis of this compound. mdpi.comgoogle.com The development of more efficient and environmentally friendly catalytic systems for this transformation is a key objective for future research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTVIFGJASUBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288807 | |

| Record name | 2-amino-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-55-2 | |

| Record name | 2-Amino-5-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 609-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Amino 5 Methylbenzenesulfonamide

Established Synthetic Routes for 2-Amino-5-methylbenzenesulfonamide

The synthesis of this compound can be achieved through several well-documented routes, often starting from readily available industrial chemicals. These methods employ fundamental organic reactions, including electrophilic aromatic substitution, reduction of nitro groups, and the formation and hydrolysis of amides.

Reductive Acylation Techniques

Reductive acylation techniques are pivotal in syntheses that proceed through a nitro-substituted intermediate. In the context of producing this compound, the primary application is the reduction of a nitro group to an amine. A common precursor is 2-methyl-5-nitrobenzenesulfonamide, which is then reduced to the final product.

Chlorosulfonation-Amidation Processes

The chlorosulfonation-amidation pathway is a cornerstone for introducing the sulfonamide group onto the benzene (B151609) ring. This two-step process is fundamental to the synthesis starting from p-nitrotoluene. google.com

Chlorosulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the ring, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. google.com The reaction is typically performed in an organic solvent like chlorobenzene, dichloromethane, or chloroform. google.com

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) (often as aqueous ammonia water) to form the sulfonamide (-SO₂NH₂). This nucleophilic acyl substitution reaction converts 2-methyl-5-nitrobenzenesulfonyl chloride into 2-methyl-5-nitrobenzenesulfonamide. google.com

| Reaction Stage | Reagents | Key Intermediate | Reference |

| Chlorosulfonation | p-Nitrotoluene, Chlorosulfonic Acid | 2-methyl-5-nitrobenzenesulfonyl chloride | google.com |

| Amidation | 2-methyl-5-nitrobenzenesulfonyl chloride, Ammonia Water | 2-methyl-5-nitrobenzenesulfonamide | google.com |

Hydrolysis Methods

Hydrolysis is a crucial step in synthetic routes that employ a protecting group on the amine functionality. The most common protecting group used in this context is the acetyl group (-COCH₃), which is used to form an N-acetylated intermediate. This is done to prevent unwanted side reactions during steps like chlorosulfonation.

After the desired sulfonamide group is in place, the acetyl group must be removed to reveal the primary amine of the final product. This is typically achieved through acid-catalyzed hydrolysis. For instance, N-acetyltoluene-sulfonamide can be refluxed with hydrochloric acid to cleave the acetyl group. researchgate.net The resulting solution is then neutralized to precipitate the final product, this compound. researchgate.net General advancements in hydrolysis techniques, such as the use of microwave methods, can significantly expedite this process from hours to under an hour. cem.com

Synthesis from p-Nitrotoluene

One of the most prominent industrial routes for preparing this compound begins with p-nitrotoluene. google.com This multi-step synthesis is valued for its use of accessible starting materials and its amenability to large-scale production. google.com A patented method outlines a two-step process:

Sulfonation: p-Nitrotoluene is reacted with chlorosulfonic acid in an organic solvent to produce 2-methyl-5-nitrobenzenesulfonyl chloride. google.com

Hydrogenation Addition Reaction: The intermediate is then subjected to a one-pot reaction in a hydrogenation kettle with a catalyst, ammonia water, and an organic solvent under high temperature and pressure. This single step accomplishes both the amidation of the sulfonyl chloride and the reduction of the nitro group to yield this compound. google.com

| Step | Description | Starting Material | Product | Reference |

| 1 | Chlorosulfonation | p-Nitrotoluene | 2-methyl-5-nitrobenzenesulfonyl chloride | google.com |

| 2 | Hydrogenation & Amidation | 2-methyl-5-nitrobenzenesulfonyl chloride | This compound | google.com |

Preparation from N-Acetylamino-2-toluenesulfonyl Chloride

An alternative synthetic pathway starts with the pre-formed N-acetylated sulfonyl chloride. This method, detailed in a crystallographic study, provides a clear, two-step laboratory-scale preparation: researchgate.net

Amidation: N-Acetylamino-2-toluenesulfonyl chloride is treated with ammonium (B1175870) hydroxide (B78521). The mixture is cooled, and sulfuric acid is added, leading to the formation of the corresponding N-acetylated sulfonamide. researchgate.net

Hydrolysis: The intermediate, N-acetyltoluene-sulfonamide, is then refluxed with hydrochloric acid for a short period. This step cleaves the acetyl protecting group. After dilution and neutralization with sodium carbonate, the final product, this compound, precipitates and is collected. researchgate.net

This route yielded a crystalline solid suitable for X-ray analysis. researchgate.net

Advanced Synthetic Strategies and Process Optimization

Efforts to refine the synthesis of this compound focus on improving yield, purity, safety, and cost-effectiveness, particularly for industrial applications.

Another key area of advancement is the development of shorter, more direct synthetic routes. A patented method combines amidation and nitro reduction into a single hydrogenation step, which simplifies the process, reduces side reactions, and leads to higher product purity. google.com This approach is a significant improvement over older routes that used expensive and environmentally harmful reagents like stannous chloride for the reduction step. google.com

General principles of process optimization in related sulfonamide syntheses, such as systematically adjusting reaction temperatures, times, and molar ratios of reactants, have proven effective. For instance, in the synthesis of a related benzoate, optimizing these parameters in the sulfonyl chloride and amination steps led to significantly increased yields of 95.7% and 75.8% for those respective steps. semanticscholar.org Such strategies, including the potential use of water-based environments instead of organic solvents, are central to developing greener and more efficient manufacturing processes for sulfonamide compounds. nih.gov

| Optimization Target | Strategy | Benefit | Reference |

| Yield & Scale | Improved purification, safe loading, avoiding toxic solvents | 58.4% overall yield at 200g scale | researchgate.net |

| Route Efficiency | One-pot hydrogenation and amidation | Shorter route, higher purity, fewer byproducts | google.com |

| Environmental Impact | Replacing stannous chloride with catalytic hydrogenation | Avoids costly and polluting heavy metal reagents | google.com |

| Reaction Conditions | Systematic optimization of temperature, time, and reagent ratios | Maximized yields at each synthetic step | semanticscholar.org |

Scalable Synthesis and Batch Production Improvements

The industrial demand for this compound, a key intermediate in the synthesis of the anticancer drug Pazopanib (B1684535), has driven the development of scalable and efficient production methods. google.com A prominent route starts from p-nitrotoluene and proceeds in multiple stages. google.com

One patented method outlines a two-step process designed for high purity and suitability for industrial production. google.com The first step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid in an organic solvent to yield the intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride. google.com This is followed by a one-pot hydrogenation and amination reaction where the intermediate is treated with a catalyst, such as palladium on carbon or Raney nickel, and ammonia water under high temperature and pressure. google.com This approach is noted for its short route and the high purity of the final product. google.com

| Starting Material | Key Steps | Reported Scale/Yield | Noteworthy Improvements | Source |

|---|---|---|---|---|

| p-Nitrotoluene | 1. Sulfonation with chlorosulfonic acid 2. Catalytic hydrogenation and amination | Industrial Production | Short reaction route, high product purity, avoids costly/polluting reagents. google.com | google.com |

| p-Nitrotoluene | 1. Reductive acylation 2. Chlorosulfonation-amidation 3. Hydrolysis | 200 g/batch, 58.4% overall yield | Avoidance of toxic solvents (methanol, acetone), enhanced purification. |

Green Chemistry Approaches in this compound Synthesis

While dedicated studies on the "green synthesis" of this compound are not extensively documented, principles of green chemistry have been integrated into modern synthetic routes to improve environmental and economic outcomes. tandfonline.comsci-hub.se Green chemistry emphasizes the use of less hazardous materials, the prevention of waste, and energy efficiency. rsc.orgrsc.orgacs.org

A significant green improvement in the synthesis of this compound is the move away from older reduction methods. google.com For instance, the use of stannous chloride as a reducing agent was effective but is now considered unsuitable for large-scale industrial production due to the high cost and the generation of tin ion solution waste, which poses an environmental pollution risk. google.com Modern processes favor catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com This method is more atom-economical and avoids the use of toxic, heavy-metal reducing agents, generating water as the primary byproduct.

Further alignment with green principles is seen in efforts to eliminate toxic organic solvents. An improved, scalable synthesis successfully avoids the use of methanol (B129727) and acetone, which are common but carry health and environmental risks. General advancements in sulfonamide synthesis also point toward greener alternatives, such as using water as a reaction solvent, which can simplify product isolation and reduce the reliance on volatile organic compounds. sci-hub.sersc.org

One-Pot Synthetic Procedures

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While the literature describes one-pot procedures for various other sulfonamide derivatives, thieme-connect.comprinceton.eduprinceton.edunih.gov specific, well-documented one-pot methods for the synthesis of this compound from basic precursors like p-toluidine (B81030) or p-nitrotoluene are not prominently featured in the reviewed scientific and patent literature. The established and optimized routes remain multi-step processes, typically involving the isolation of the key sulfonyl chloride intermediate. google.com

Reaction Mechanisms and Mechanistic Investigations

Understanding the reaction mechanisms and the roles of key intermediates is crucial for optimizing the synthesis of this compound.

The most common industrial pathway begins with p-nitrotoluene. google.com The synthesis unfolds through the following key transformations:

Electrophilic Aromatic Substitution (Chlorosulfonation): The process starts with the sulfonation of p-nitrotoluene using chlorosulfonic acid (ClSO₃H). The methyl group (-CH₃) and the nitro group (-NO₂) on the benzene ring direct the incoming electrophile. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The sulfonation occurs at the position ortho to the methyl group and meta to the nitro group, resulting in the formation of 2-methyl-5-nitrobenzenesulfonyl chloride. google.com Chlorosulfonic acid is highly reactive, which ensures a high reaction speed and minimizes byproducts. google.com

Amidation and Reduction: The intermediate, 2-methyl-5-nitrobenzenesulfonyl chloride, undergoes a subsequent reaction involving two transformations that can occur in a single pot. The sulfonyl chloride group (-SO₂Cl) is converted to a sulfonamide (-SO₂NH₂) upon reaction with ammonia water. Simultaneously, the nitro group (-NO₂) is reduced to an amino group (-NH₂) through catalytic hydrogenation. google.com This reduction is typically carried out at high pressure and temperature using catalysts like Pd/C or Raney nickel. google.com

An alternative, though less common, laboratory synthesis has also been reported, starting from N-acetylamino-2-toluenesulfonyl chloride. researchgate.net This pathway involves:

Ammonolysis: The sulfonyl chloride is treated with ammonium hydroxide to form the sulfonamide. researchgate.net

Hydrolysis: The N-acetyl protecting group is then removed by acid hydrolysis (e.g., with hydrochloric acid) to yield the final this compound product. researchgate.net

The primary and most critical intermediate in the scalable synthesis of this compound is 2-methyl-5-nitrobenzenesulfonyl chloride . google.comnih.govchemicalbook.com

Formation: This intermediate is synthesized via the direct chlorosulfonation of p-nitrotoluene. Its formation is a pivotal step that installs the required sulfonyl group at the correct position on the aromatic ring.

In an alternative laboratory route, N-acetyl-p-toluidine serves as an earlier-stage intermediate, which is first sulfonated and then hydrolyzed, demonstrating a different strategy for managing the reactivity of the amino group. researchgate.net

Molecular Structure and Spectroscopic Characterization of 2 Amino 5 Methylbenzenesulfonamide

Spectroscopic Investigations of 2-Amino-5-methylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR):Published experimental ¹H-NMR and ¹³C-NMR spectra with detailed chemical shift and coupling constant information could not be located.

Until dedicated research on the synthesis, crystallization, and analysis of this compound is published, a detailed and scientifically accurate article on its specific crystallographic and spectroscopic characteristics cannot be fully realized.

Mass Spectrometry (MS, HRMS, MALDI-TOF/TOF)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, mass spectrometry provides precise mass-to-charge ratio (m/z) data that confirms its molecular formula, C₇H₁₀N₂O₂S.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for unambiguously identifying a compound by measuring its mass to a very high degree of accuracy. The theoretical monoisotopic mass of this compound is 186.0463 Da. nih.govuni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, thereby confirming the elemental formula. Depending on the ionization technique used, such as Electrospray Ionization (ESI), the compound may be observed as various adducts, most commonly the protonated molecule [M+H]⁺ or the sodiated molecule [M+Na]⁺.

| Ion/Adduct | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

| [M]⁺ | [C₇H₁₀N₂O₂S]⁺ | 186.0463 |

| [M+H]⁺ | [C₇H₁₁N₂O₂S]⁺ | 187.0541 |

| [M+Na]⁺ | [C₇H₁₀N₂NaO₂S]⁺ | 209.0360 |

Table 1: Theoretical m/z values for selected molecular ions and adducts of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight/Time-of-Flight (MALDI-TOF/TOF) is another powerful mass spectrometry technique. While the initial TOF analysis provides molecular weight information similar to other mass spectrometry methods, the tandem (TOF/TOF) capability allows for the structural elucidation of the molecule. In this process, the parent ion of interest is selected and subjected to fragmentation, and the resulting fragment ions are analyzed. This fragmentation pattern provides detailed information about the molecule's structure and the connectivity of its atoms. However, specific experimental MALDI-TOF/TOF data for this compound were not available in the reviewed sources.

Elemental Analysis (C, H, N, S)

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of the constituent elements in a sample. This technique is used to determine the empirical formula of a new substance or to verify the purity and composition of a known compound. For this compound, the molecular formula is C₇H₁₀N₂O₂S.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. These calculated values serve as a benchmark against which experimentally determined values are compared. A close correlation between the experimental and theoretical percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) confirms the identity and purity of the compound. While experimental data from published literature were not available for review, the theoretical composition is presented below.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 45.14 |

| Hydrogen | H | 5.41 |

| Nitrogen | N | 15.04 |

| Sulfur | S | 17.22 |

| Oxygen | O | 17.18 |

Table 2: Calculated elemental composition of this compound based on the molecular formula C₇H₁₀N₂O₂S.

Computational Chemistry and Theoretical Studies of 2 Amino 5 Methylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and a variety of electronic properties. These methods solve approximations of the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, valued for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the more complex many-electron wavefunction. nih.gov This approach is widely used to investigate the properties of sulfonamides and related organic molecules. fapesp.brnsc.ru

Applications of DFT for compounds similar to 2-Amino-5-methylbenzenesulfonamide typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Vibrational Frequency Analysis: Calculating infrared and Raman spectra to characterize vibrational modes and confirm that the optimized structure is a true energy minimum. nih.gov

Electronic Property Calculation: Determining properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov

Reactivity Prediction: Using conceptual DFT descriptors to predict sites of electrophilic or nucleophilic attack.

In studies of related benzenesulfonamides, DFT has been successfully used to correlate calculated structural parameters with those determined by X-ray crystallography, showing good agreement between theoretical and experimental results. nsc.ru

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, wB97XD) is the part of the calculation that approximates the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For organic molecules containing second-row elements like sulfur, as in sulfonamides, Pople-style basis sets such as the 6-311G series, often augmented with polarization (d,p) and diffuse (++) functions, are commonly employed. nih.govuniautonoma.edu.co The polarization functions allow for more flexibility in describing the shape of electron clouds, which is crucial for accurately modeling bonds, while diffuse functions are important for describing anions and weak, non-covalent interactions.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | A split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and preliminary calculations. |

| 6-311G(d,p) | A triple-split valence basis set with polarization functions on both heavy atoms (d) and hydrogen atoms (p). | More accurate geometry optimizations and energy calculations. nsc.ru |

| 6-311++G(d,p) | Adds diffuse functions to all atoms, improving the description of anions and non-covalent interactions. | High-accuracy calculations of reaction energies, and systems where weak interactions are important. nih.govuniautonoma.edu.co |

| aug-cc-pVTZ | Correlation-consistent basis sets augmented with diffuse functions, designed for high-accuracy calculations that converge systematically toward the complete basis set limit. | Benchmark studies and highly accurate energy calculations. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density (ρ) into atomic basins. uniautonoma.edu.co This analysis reveals the topology of the electron density, which includes locating critical points where the gradient of the density is zero. These points are classified by their rank and signature.

(3, -3) Critical Points: These correspond to local maxima in electron density and are found at the positions of atomic nuclei.

(3, -1) Bond Critical Points (BCPs): A BCP is a saddle point in the electron density located between two nuclei. The presence of a BCP and a corresponding "bond path" (a line of maximum electron density linking the nuclei) indicates that the two atoms are bonded. researchgate.net

The properties of the electron density at a BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond. uniautonoma.edu.co For instance, higher values of ρ(r) at the BCP are characteristic of stronger bonds. This analysis allows for the characterization of all interatomic interactions, from strong covalent bonds to weak hydrogen bonds and van der Waals interactions. researchgate.net

The Laplacian of the electron density, ∇²ρ(r), indicates where electron density is locally concentrated (∇²ρ(r) < 0) or depleted (∇²ρ(r) > 0). Regions of charge concentration are characteristic of covalent bonds and lone pairs.

The Electron Localization Function (ELF) is a more sophisticated tool that maps the probability of finding an electron pair in a given region of a molecule. It provides a clear, visual partition of the molecular space into chemically intuitive regions, such as atomic cores, covalent bonds, and lone pairs. researchgate.net ELF values range from 0 to 1:

ELF ≈ 1: Corresponds to regions of high electron localization, such as core electrons, lone pairs, and strong covalent bonds.

ELF ≈ 0.5: Represents regions with electron-gas-like behavior, typical of metallic bonds or delocalized electrons.

ELF ≈ 0: Indicates regions of very low electron density.

By analyzing the ELF basins (regions of localized electrons), one can classify bonds and understand the electronic structure in detail. For aromatic systems, ELF analysis can be used to quantify aromaticity by examining the delocalization of π-electrons. researchgate.netresearchgate.net

The Localized Orbital Locator (LOL) is another function, similar to ELF, that provides insight into electron localization. It is based on the kinetic energy density and helps to identify regions where localized orbitals overlap. mdpi.com High LOL values (typically > 0.5) indicate areas where electrons are highly localized, such as in covalent bonds or as lone pairs. mdpi.com

Both ELF and LOL are powerful tools for visualizing and quantifying the nature of chemical bonding. They can distinguish between strong and weak covalent interactions and identify lone-pair electrons, providing a detailed picture of the electronic environment within a molecule like this compound.

| Function | Primary Basis | Chemical Interpretation |

|---|---|---|

| AIM (QTAIM) | Electron Density (ρ) | Partitions molecule into atomic basins; identifies bond paths and characterizes bond type (covalent, ionic, H-bond) via Bond Critical Points (BCPs). uniautonoma.edu.co |

| Laplacian (∇²ρ) | Second derivative of Electron Density | Identifies regions of electron concentration (∇²ρ < 0) and depletion (∇²ρ > 0), corresponding to bonds, lone pairs, and atomic shells. |

| ELF | Electron Pair Probability / Kinetic Energy Density | Maps regions of high electron localization, providing a clear picture of core electrons, lone pairs, and covalent bonds. Used to classify bond types and analyze aromaticity. researchgate.net |

| LOL | Kinetic Energy Density / Localized Orbital Overlap | Identifies regions of high electron localization, similar to ELF. Particularly useful for visualizing localized orbital overlaps and bonding patterns. mdpi.com |

Molecular Interactions and Reactivity

Computational methods are invaluable for studying the non-covalent interactions that govern how a molecule like this compound interacts with its environment, such as solvent molecules or biological receptors. The presence of both hydrogen-bond donors (-NH₂ and -SO₂NH₂) and acceptors (the oxygen and nitrogen atoms) makes it capable of forming a variety of intermolecular interactions.

Furthermore, studies on related sulfonamides have shown that the NH group can engage in favorable through-space interactions with aromatic rings (NH–π interactions), which can be important for molecular recognition and binding in biological systems. sdu.dk Computational analysis, including methods like Natural Bond Orbital (NBO) analysis and Non-Covalent Interaction (NCI) plots, can identify and quantify the strength of these interactions.

Reactivity descriptors derived from DFT, such as Fukui functions and the molecular electrostatic potential (MEP), can predict the most likely sites for chemical reactions. The MEP map, for example, visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For a sulfonamide, the oxygen atoms of the sulfonyl group typically show a strong negative potential, making them sites for electrophilic attack or hydrogen bonding. nsc.ru

Intra- and Intermolecular Hydrogen Bonding Analysis (C-H/O, C-H/N, N-H/O)

Theoretical studies, supported by experimental data from X-ray crystallography, reveal the significance of hydrogen bonding in the molecular structure of sulfonamide derivatives. In the crystal structure of related compounds, such as 5-Amino-2-methylbenzenesulfonamide (B32415), intermolecular N-H···O hydrogen bonds are crucial in forming a three-dimensional network that stabilizes the crystal lattice. nih.govnih.gov These interactions involve the amino and sulfonamide groups, highlighting their roles as hydrogen bond donors and acceptors.

In more complex derivatives, a variety of hydrogen bonding motifs are observed. For instance, in certain 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, molecules are linked by ring-type hydrogen bonds (N-H···N). mdpi.com Additionally, interactions with solvent molecules, such as dimethylsulfoxide, can occur through N-H···O, C-H···O, or N-H···S hydrogen bonds. mdpi.com

Studies on similar structures, like silylated 2-aminopyrimidines, also emphasize the role of intermolecular N-H···N bridges in their solid-state structures. mdpi.com Furthermore, research on N-(2-hydroxyphenyl)-2-[(4-methylbenzenesulfonamide)amino]acetamides has utilized variable temperature NMR experiments and Natural Bond Orbital (NBO) studies to confirm the presence and electronic behavior of both intra- and intermolecular hydrogen bonds in solution. uaeh.edu.mxuaeh.edu.mx The presence of both donor and acceptor groups within this compound suggests a high potential for forming a complex network of hydrogen bonds, which dictates its solid-state packing and can influence its interactions in a biological context.

| Interaction Type | Description | Significance |

| N-H···O | Intermolecular hydrogen bond between the amino group (donor) and a sulfonyl oxygen (acceptor). | Key interaction in stabilizing the crystal lattice of sulfonamides. nih.govnih.gov |

| N-H···N | Ring-type hydrogen bond motif observed in more complex derivatives. mdpi.com | Contributes to the specific packing arrangements in the solid state. |

| C-H···O / C-H···N | Weaker intermolecular interactions involving carbon-hydrogen bonds as donors. | Plays a role in the overall stability of the molecular assembly. mdpi.com |

| Intramolecular H-bonds | Hydrogen bonds formed within the same molecule, confirmed in related structures. uaeh.edu.mxuaeh.edu.mx | Influences the conformation and stability of the molecule in solution. |

Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Evaluation

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.gov The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential. nih.gov

For molecules containing polar functional groups, such as the amino and sulfonamide groups in this compound, MEP analysis provides critical insights into their interaction patterns. proteopedia.orgchemrxiv.org The regions of negative potential are typically located around electronegative atoms like oxygen and nitrogen, making them likely sites for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the areas of positive potential are often found around hydrogen atoms attached to electronegative atoms, indicating their role as hydrogen bond donors. researchgate.net

In related sulfonamide structures and other organic molecules, MEP analysis has been successfully used to identify the most reactive parts of the molecule. nih.gov For instance, in benomyl, a benzimidazole (B57391) fungicide, the negative regions are mainly localized over the carbonyl groups, while positive regions are found over the benzimidazole ring. nih.gov This information is crucial for understanding protein-ligand interactions, as electrostatic complementarity often governs the binding at active sites. chemrxiv.org The MEP map of this compound would similarly highlight the electron-rich sulfonamide oxygens and the electron-deficient amino hydrogens, providing a roadmap for its potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower stability.

FMO analysis is instrumental in understanding charge transfer within a molecule and predicting its behavior in chemical reactions. researchgate.netresearchgate.net For conjugated molecules, the HOMO and LUMO are often distributed across the π-system, and their analysis reveals the pathways for electron transfer between donor and acceptor groups. researchgate.net The distribution of these orbitals can pinpoint the most probable sites for nucleophilic and electrophilic attacks. youtube.com

| Orbital | Function | Reactivity Implication |

| HOMO | Electron Donor | Determines nucleophilicity and basicity. youtube.com |

| LUMO | Electron Acceptor | Determines electrophilicity and acidity. youtube.com |

| HOMO-LUMO Gap | Energy difference | Indicates chemical stability and reactivity. researchgate.net |

Global Electrophilicity Index and Chemical Reactivity

The global electrophilicity index (ω) is a quantum chemical descriptor that quantifies the electrophilic nature of a molecule. It is calculated from the electronic chemical potential and chemical hardness, which are in turn related to the energies of the HOMO and LUMO. researchgate.net This index provides a measure of the energy stabilization when a molecule accepts additional electronic charge from the environment. A higher value of the global electrophilicity index indicates a greater capacity to act as an electrophile.

This descriptor is part of a larger set of conceptual Density Functional Theory (DFT) tools used to understand and predict chemical reactivity. researchgate.net By comparing the electrophilicity indices of different molecules, their relative reactivities in polar reactions can be assessed. For instance, a comparative study of acetonyl and benzoyl radicals showed that acetonyl is more electrophilic than benzoyl based on their calculated global electrophilicity indices. researchgate.net

While a specific value for the global electrophilicity index of this compound is not found in the provided search results, its value could be theoretically calculated. Such a calculation would provide quantitative insight into its reactivity, complementing the qualitative predictions from FMO and MEP analyses. Given the presence of the electron-withdrawing sulfonamide group, the molecule is expected to have a significant electrophilic character.

Conformational Analysis and Stability Studies

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a computational method used to explore the conformational space of a molecule and identify its stable isomers and transition states. By systematically changing specific dihedral angles and calculating the energy at each step, a PES is generated, revealing the low-energy conformations and the energy barriers between them.

This technique is crucial for understanding the flexibility of a molecule and how its shape can change, which is particularly important for drug design and understanding biological activity. For instance, the conformational analysis of 2-Amino methylene (B1212753) malonaldehyde using PES scans showed that conformers with intramolecular hydrogen bonds are more stable. unison.mx

For this compound, a PES scan would likely involve rotating the bonds connected to the amino and sulfonamide groups. This would help in determining the preferred orientation of these groups relative to the benzene (B151609) ring and each other, and how these orientations are influenced by steric hindrance and potential intramolecular hydrogen bonds. The results of such a study would provide a detailed picture of the molecule's conformational landscape and the relative stabilities of its different forms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-rostock.dewikipedia.org This method provides detailed information about charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. wikipedia.orgrsc.org

Derivatives and Analogs of 2 Amino 5 Methylbenzenesulfonamide in Advanced Research

Design and Synthesis of Novel Derivatives

The development of new derivatives of 2-Amino-5-methylbenzenesulfonamide is a focal point in the quest for more effective cancer therapies. Scientists are employing sophisticated molecular design strategies and incorporating diverse chemical structures to enhance the anticancer properties of these compounds.

Sulfonamide Hybrids and Molecular Design Strategies

A key approach in this field is the creation of sulfonamide hybrids, which involves combining the sulfonamide scaffold with other pharmacologically active molecules. researchgate.netnih.gov This molecular hybridization strategy aims to develop novel formulations with greater effectiveness and a broad range of therapeutic applications. researchgate.net The design often involves linking the sulfonamide core to other organic compounds like coumarin, pyrazole, or pyridine, leading to a diverse array of hybrid molecules with potentially synergistic or enhanced biological activities. nih.gov

Researchers utilize computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, to guide the design and development of these new anticancer agents. mdpi.com This approach helps in predicting the biological activity of designed molecules and allows for structural modifications that can lead to improved cytotoxic activities. mdpi.com

Heterocyclic Ring Incorporations

A significant area of focus is the incorporation of various heterocyclic rings into the this compound structure. These rings, including triazine, imidazole (B134444), thiophene, and pyridine, are known to be present in many biologically active compounds. nih.govnih.govnih.gov

For instance, derivatives incorporating a 1,3,5-triazine (B166579) ring have shown promise as anticancer agents. nih.gov The flexibility in substituting different groups on the triazine ring makes it a suitable nucleus to be incorporated as a rigid linker in the target compounds. nih.gov Similarly, the fusion of the sulfonamide scaffold with imidazole and 1,2,4-triazole (B32235) heterocyclic systems has been explored to create molecular hybrids with potential cytotoxic activity. nih.gov The synthesis of these derivatives often involves multi-step chemical processes, starting from precursors like isatoic anhydride (B1165640) or reacting sulfonamide intermediates with appropriate mercaptoheterocycles. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their biological activity. researchgate.netdrugdesign.org By systematically altering the molecular structure and observing the corresponding changes in anticancer effects, researchers can identify key structural features responsible for potency and selectivity. drugdesign.org

For example, in a series of benzenesulfonylguanidine derivatives, it was found that compounds with a 2-(trifluoromethyl)benzylthio or a 2-chloromethylbenzylthio substituent at a specific position on the benzenesulfonyl scaffold exhibited selective cytotoxic effects against certain cancer cell lines. mdpi.com Similarly, for another series of derivatives, the nature of the substituent at the R1 position and the presence of a 4-phenylpiperazin-1-yl substituent at the R2 position were found to be critical for cytotoxic activity against HCT-116 and MCF-7 cell lines. mdpi.com These SAR studies provide valuable insights for the rational design of more effective anticancer agents. iomcworld.com

Biomedical Research on Derivatives

The synthesized derivatives of this compound are subjected to rigorous biomedical research to evaluate their potential as cancer treatments. This involves assessing their ability to kill cancer cells and understanding the mechanisms through which they exert their effects.

Anticancer Activity Evaluation

A primary step in the biomedical evaluation is to screen the novel derivatives for their anticancer activity against a panel of human cancer cell lines. nih.govmdpi.comnih.gov These in vitro studies provide initial data on the potency and selectivity of the compounds.

For instance, a series of benzenesulfonamide (B165840) derivatives were synthesized and evaluated for their anti-proliferative activity, with some new derivatives showing significant activities against cellular proliferation. nih.gov In another study, newly synthesized benzenesulfonylguanidine derivatives were tested for their activity against colon, breast, and cervical cancer cell lines, with some compounds showing selective cytotoxic effects. mdpi.com

Cytotoxicity Assays (e.g., HCT-116, MCF-7, HeLa Cell Lines)

Cytotoxicity assays are fundamental in determining the effectiveness of these derivatives. Commonly used cell lines for these assays include HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). mdpi.commdpi.comnih.gov These assays, such as the MTT assay, measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50 value). mdpi.comnih.gov

Several studies have reported the cytotoxic effects of various sulfonamide derivatives on these cell lines. For example, a series of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives were tested against HCT-116, MCF-7, and HeLa cell lines, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Similarly, new N-benzenesulfonylguanidine derivatives showed selective growth inhibition of MCF-7 and HCT-116 cells. mdpi.com The results from these assays are critical for identifying promising lead compounds for further development.

Below is an interactive table summarizing the cytotoxicity data of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

| Benzenesulfonylguanidine derivative 6 | HCT-116 | 13 | mdpi.com |

| Benzenesulfonylguanidine derivative 7 | HCT-116 | 12 | mdpi.com |

| Benzenesulfonylguanidine derivative 7 | MCF-7 | 19 | mdpi.com |

| Benzenesulfonylguanidine derivative 9 | MCF-7 | 18 | mdpi.com |

| 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide (R1 = 4-trifluoromethylbenzyl and 3,5-bis(trifluoromethyl)benzyl series) | HCT-116, MCF-7, HeLa | 3.6 - 11.0 | mdpi.com |

| Azo-based sulfonamide 8h | MCF-7 | 0.21 | chemmethod.com |

| Azo-based sulfonamide 8i | MCF-7 | 0.18 | chemmethod.com |

| Azo-based sulfonamide 8j | MCF-7 | 0.19 | chemmethod.com |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine 20 | Mean of 3 cell lines | 12.8 | nih.gov |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine 24 | Mean of 3 cell lines | 12.7 | nih.gov |

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonamide)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine 30 | HCT-116 | 8 | nih.gov |

Mechanism of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction)

The cytotoxic effects of benzenesulfonamide derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

One notable derivative, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) , has been identified as a potent cytotoxic agent that triggers both cell cycle arrest and apoptosis. nih.gov In studies using Jurkat T cells, treatment with QBS led to an accumulation of cyclin B1 and phosphorylated-cdc2. nih.gov This accumulation is associated with a decrease in the activity of the cdc2 kinase, suggesting that QBS causes the cell cycle to halt at the G2 phase. nih.gov

Prolonged exposure to QBS initiates the apoptotic cascade, evidenced by DNA fragmentation, the release of cytochrome C from the mitochondria, and the cleavage of PARP (poly ADP-ribose polymerase). nih.gov The number of cells in the sub-G1 phase, a marker for apoptosis, also increases significantly. nih.gov Furthermore, the apoptotic effects induced by QBS can be prevented by a pan-caspase inhibitor, z-VAD-fmk, confirming that the cell death mechanism is caspase-dependent. nih.gov

Similarly, other structural analogs, such as the stilbenoid derivative 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) , have demonstrated comparable effects. BCS induces a G2/M phase cell cycle arrest in human lung cancer cells, which is followed by an increase in the sub-G1 cell population, indicating apoptosis. nih.gov This process is accompanied by an elevation in the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The downregulation of the checkpoint protein cyclin B1 by BCS correlates with the arrest of the cell cycle at the G2/M phase. nih.gov

Table 1: Effects of Benzenesulfonamide Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Mechanism of Action | Observed Effects |

|---|---|---|---|

| 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) | Jurkat T cells | Induces G2 cell cycle arrest and caspase-dependent apoptosis. nih.gov | Increased cyclin B1, DNA fragmentation, cytochrome C release. nih.gov |

Inhibition of Specific Biological Pathways (e.g., MDM2-p53 Interactions)

A critical pathway in cancer development that is targeted by various therapeutic agents is the interaction between the murine double minute 2 (MDM2) oncoprotein and the p53 tumor suppressor. nih.gov The p53 gene is mutated or deleted in about half of all human cancers. nih.gov In many of the remaining cancers where p53 is wild-type, its function is suppressed by MDM2. nih.gov

MDM2 inhibits p53 through several mechanisms: it directly binds to p53, promotes its degradation via ubiquitination, and exports it out of the nucleus, thereby blocking its transcriptional activity. nih.govnih.gov Consequently, agents that can block the MDM2-p53 interaction are of significant interest as they can reactivate p53's tumor-suppressing functions. nih.gov The reactivation of wild-type p53 can trigger cell cycle arrest and apoptosis specifically in tumor cells, while typically only causing cell cycle arrest in normal cells. nih.gov While direct inhibition by this compound itself is not specified, its derivatives are explored for their potential to target such oncogenic pathways.

Antimicrobial Activity Investigations

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs. Research continues to explore new derivatives for enhanced efficacy and to combat growing antibiotic resistance.

Derivatives of benzenesulfonamide have shown a broad spectrum of antibacterial activity. For instance, synthesized 2-phenylsulphonamide derivatives of amino acids were effective against both Gram-positive bacteria, such as Staphylococcus and Streptococcus, and Gram-negative bacteria, including E. coli, Klebsiella, Proteus, and Pseudomonas. researchgate.net

Other studies have focused on specific, often resistant, bacterial strains. Certain sulfonamide derivatives, namely N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide and N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide , exhibited strong inhibitory effects against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov The introduction of an electron-withdrawing group on the phenyl ring was noted to significantly increase the antimicrobial activity. nih.gov

Furthermore, a library of 2-amino-5-alkylidene-thiazol-4-ones showed modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Phenylsulphonamide Derivatives (µg/ml)

| Compound | Staph | Strep | E-coli | Pseudo | Kleb | Proteus |

|---|---|---|---|---|---|---|

| 7a | 120 | 120 | 100 | 50 | 200 | 120 |

| 7b | 100 | 75 | >50 | 25 | 200 | 100 |

| 7c | 100 | 100 | 25 | 12.5 | 120 | 100 |

| 7d | >75 | >75 | 50 | 12.5 | 175 | >75 |

| 7e | 100 | 50 | 75 | >12.5 | 150 | 100 |

| Ciprofloxacin | 10 | 12.5 | >12.5 | >12.5 | 5.0 | 25 |

Source: Adapted from research on 2-phenylsulphonamide derivatives. researchgate.net

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of folic acid synthesis in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. Bacteria synthesize their own folic acid, and a key enzyme in this pathway is dihydropteroate (B1496061) synthase. Sulfonamides act as competitive inhibitors of this enzyme.

Another crucial enzyme in folate metabolism is dihydrofolate reductase (DHFR) , which reduces dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. nih.gov Inhibition of DHFR disrupts DNA synthesis, leading to "thymineless death" in bacteria. nih.gov

Research into novel antifolates has led to the development of compounds that can inhibit both thymidylate synthase (TS) and DHFR. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid was found to be a potent dual inhibitor of human TS and DHFR, with IC50 values of 40 nM and 20 nM, respectively. nih.gov Another nonclassical analogue, a 4-nitrophenyl derivative, also demonstrated potent dual inhibitory activities against both enzymes. nih.gov

Enzyme Inhibition Studies beyond Antimicrobial Targets

The inhibitory potential of sulfonamide-containing compounds extends to enzymes outside of microbial metabolic pathways.

Lactoperoxidase (LPO) is a mammalian enzyme that plays a role in the innate immune system by producing antimicrobial compounds. nih.gov However, its activity has also been associated with inflammatory processes. The compound mesna (sodium-2-mercaptoethane sulfonate) has been shown to modulate the catalytic activity of LPO. nih.gov

Mesna inhibits the halogenation activity of LPO with an IC50 value of 9.08 μM. nih.gov It achieves this by binding to the enzyme and shifting the reaction from a two-electron to a one-electron pathway. This results in the enzyme primarily functioning with peroxidase activity, converting hydrogen peroxide to water without generating the inflammatory agent hypothiocyanous acid. nih.gov This finding suggests a potential mechanism for regulating inflammatory events. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical connection between the structural properties of chemical compounds and their biological activities. longdom.org This approach is instrumental in drug discovery for predicting the properties and activities of new molecules, thereby guiding the synthesis of more potent and selective agents. longdom.org

In the context of benzenesulfonamide derivatives, QSAR studies have been pivotal in designing novel therapeutic agents. Researchers have successfully developed statistically significant and predictive QSAR models for various benzenesulfonamide derivatives to understand and forecast their cytotoxic activity against different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). nih.gov These models are typically generated using techniques like stepwise multiple linear regression (MLR). nih.gov The process involves calculating a range of molecular descriptors—such as topological (2D) and conformational (3D) properties—and correlating them with biological activity. nih.gov

For instance, QSAR models have been constructed to optimize 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicides. nih.gov These models analyze how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields influence herbicidal efficacy, allowing for the structural optimization of new compounds with enhanced activity. nih.gov Similarly, QSAR has been applied to benzenesulfonamide analogs developed as anti-glioblastoma agents, helping to elucidate the structural requirements for their therapeutic effect. mdpi.com The primary goal of these QSAR analyses is to create models that can accurately predict the activity of compounds in silico before they are synthesized, facilitating a more efficient, computer-aided approach to drug design. mdpi.com

Pharmaceutical Applications of Derivatives

Role as Key Intermediate in Pharmaceutical Synthesis (e.g., Pazopanib)

While this compound itself is a valuable scaffold, its isomer, 5-amino-2-methylbenzenesulfonamide (B32415) , serves as a crucial starting material and key intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drug Pazopanib (B1684535). rroij.cominnospk.com Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma. innospk.comnewdrugapprovals.org

The synthesis of Pazopanib involves the condensation of 5-amino-2-methylbenzenesulfonamide with a pyrimidine (B1678525) derivative. newdrugapprovals.orggoogle.com In a common synthetic route, 5-amino-2-methylbenzenesulfonamide is reacted with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. rroij.comnewdrugapprovals.org This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, and a suitable solvent like isopropanol, methanol (B129727), or ethanol. newdrugapprovals.orggoogle.com The process results in the formation of Pazopanib, which is often isolated as its hydrochloride salt. newdrugapprovals.orggoogle.com The purity of the 5-amino-2-methylbenzenesulfonamide intermediate is critical, as any impurities can impact the efficacy and safety of the final active pharmaceutical ingredient. innospk.com

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

| 5-Amino-2-methylbenzenesulfonamide | N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine | Hydrochloric acid, Isopropyl alcohol, Reflux temperature | Pazopanib | newdrugapprovals.orggoogle.com |

| 5-Amino-2-methylbenzenesulfonamide | 2,4-dichloropyrimidine | Sodium bicarbonate, Ethanol/Tetrahydrofuran | 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide (Intermediate) | rroij.com |

Development of New Therapeutic Agents

The benzenesulfonamide scaffold, central to this compound, is a privileged structure in medicinal chemistry, serving as a foundation for the development of a wide array of new therapeutic agents. mdpi.comresearchgate.net Researchers have extensively modified this core to create derivatives with diverse pharmacological activities.

Anticancer Agents: A significant area of research involves designing benzenesulfonamide derivatives as anticancer agents. eurekaselect.com By applying a molecular hybridization strategy, scientists have combined the 2-mercaptobenzenesulfonamide fragment with other pharmacologically active moieties, such as 1,3,5-triazine rings, to create novel compounds. nih.gov These hybrids have demonstrated cytotoxic activity against various human cancer cell lines. nih.gov For example, a series of 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized and evaluated for their antitumor properties, with some showing potential as inhibitors of the MDM2 protein, a key regulator of the tumor suppressor p53. nih.govmdpi.com

Enzyme Inhibitors: Derivatives of aminobenzenesulfonamide are also prominent as enzyme inhibitors. A study focused on developing dual-tail analogues of known inhibitors led to new compounds that potently and selectively inhibit carbonic anhydrase (CA) isoforms hCA IX and XII, which are highly expressed in many tumors and are linked to cancer progression. nih.gov For instance, certain synthesized compounds showed strong inhibition of hCA IX with Ki values as low as 12.9 nM and selective inhibition of hCA XII with Ki values down to 8.7 nM. nih.gov Other research has focused on developing inhibitors for different enzyme classes, such as c-Met, a receptor tyrosine kinase. Optimization of a 2-amino-3-benzylthiopyridine scaffold, derived through bioisosteric replacement, led to a compound with a c-Met inhibition IC50 value of 7.7 nM. nih.gov

| Derivative Class | Therapeutic Target | Notable Activity | Reference |

| 2-[(4-amino-1,3,5-triazin-2-yl)methylthio]benzenesulfonamides | MDM2 Protein / Cancer Cells | Cytotoxic against HeLa, MCF-7, HCT-116 cell lines | nih.govmdpi.com |

| Dual-tail aminobenzenesulfonamide analogues | Carbonic Anhydrase (hCA IX & XII) | Potent inhibition with Ki values of 12.9 nM (hCA IX) and 8.7 nM (hCA XII) | nih.gov |

| 2-Amino-3-benzylthiopyridines | c-Met Receptor Tyrosine Kinase | Potent inhibition with an IC50 of 7.7 nM; inhibited tumor growth in xenograft models | nih.gov |

| 4-Benzenesulfonamide derivatives of pyrazolo[1,5-a] nih.govinnospk.comnewdrugapprovals.orgtriazine | Cancer-associated Cyclin-Dependent Kinases | Growth inhibition >50% across nine cancer types | eurekaselect.com |

This targeted development highlights the versatility of the this compound chemical backbone in generating novel drug candidates for various diseases. chemrevlett.commdpi.com

Analytical Methodologies for 2 Amino 5 Methylbenzenesulfonamide

Chromatographic Techniques for Analysis and Purification

Chromatography is a fundamental tool for the separation and analysis of 2-Amino-5-methylbenzenesulfonamide from reaction mixtures and for the determination of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of this compound. Commercial suppliers often specify a purity of 98% or higher for this compound, a value that is typically verified by HPLC analysis. tcichemicals.comcalpaclab.com The method is capable of separating the target compound from its starting materials, by-products, and other impurities with high resolution and sensitivity.

Reverse-phase (RP) HPLC is the most common mode used for this purpose. In this technique, a non-polar stationary phase is used with a polar mobile phase. For sulfonamide-related compounds, C18 columns are frequently employed. nih.govhelixchrom.com A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a single ionic form, which results in sharper and more symmetrical peaks. sielc.comsielc.comsielc.com The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Conditions for Analysis of Related Aminobenzenesulfonic Acid Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comsielc.com |

| Column | Newcrom R1, Acquity BEH C18 | nih.govsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | sielc.comsielc.comsielc.com |

| Application | Purity Assessment, Separation of Impurities | helixchrom.comsielc.comsielc.com |

| Reported Purity | >98.0% | tcichemicals.com |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions that produce or consume this compound. taylorfrancis.comnih.gov This technique allows a chemist to quickly determine if the starting material is being consumed and if the desired product is forming. rochester.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. The plate is then placed in a developing chamber containing an appropriate solvent system (mobile phase). The mobile phase travels up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase.

For effective monitoring, a three-lane spotting pattern is often used: one lane for the starting material, one for the reaction mixture, and a "co-spot" containing both. rochester.edu This allows for unambiguous identification of the starting material and product spots. rochester.edu For the separation of sulfonamides, various solvent systems have been employed, such as a mixture of dichloromethane, methanol (B129727), and ammonia (B1221849). nih.gov After development, the spots are visualized, commonly under UV light, or by using a chemical staining agent like fluorescamine, which reacts with amines to produce a fluorescent product.

Table 2: General TLC Methodology for Sulfonamide Analysis

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | Silica Gel Plate | |

| Mobile Phase Example | Dichloromethane–methanol–ammonia (5:1:0.25, v/v/v) | nih.gov |

| Alternative Mobile Phase | Chloroform/tert-butanol | |

| Application | Monitoring reaction progress, separation of sulfonamides | nih.govthieme.de |

| Visualization | UV Light, Fluorescamine Dip | |

Advanced Characterization Techniques

Beyond standard chromatographic methods, more advanced techniques can be used for the sensitive detection and structural characterization of this compound.

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that offers extremely high sensitivity, making it suitable for the detection of trace amounts of sulfonamides. nih.govacs.org SERS provides detailed structural information about a molecule, similar to standard Raman spectroscopy, but with a signal enhancement that can be a million-fold or greater. acs.org This enhancement occurs when the molecule of interest is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of silver or gold. nih.gov

For the analysis of sulfonamides, the sample is mixed with a colloidal solution of silver or gold nanoparticles. nih.gov The sulfonamide molecules adsorb onto the nanoparticle surfaces. When the sample is illuminated with a laser, the vibrational modes of the molecule are significantly enhanced, producing a characteristic "fingerprint" spectrum. nih.gov This allows for both qualitative identification and quantitative analysis. nih.gov The technique has been successfully used to detect various sulfonamides, such as sulfadiazine (B1682646) and sulfamethoxazole, at concentrations as low as the µg/L to ng/mL level. nih.govresearchgate.net The combination of TLC with SERS has also been shown to be an effective method for the rapid detection of multiple sulfonamide residues. nih.gov

Table 3: Principles and Findings of SERS for Sulfonamide Detection

| Feature | Description | Source |

|---|---|---|

| Principle | Signal enhancement of Raman scattering for molecules adsorbed on metallic nanostructures. | acs.orgnih.gov |

| Substrates | Colloidal silver or gold nanoparticles. | nih.govbohrium.com |

| Application | Highly sensitive and selective detection and quantification of sulfonamides. | nih.gov |

| Sensitivity | Detection limits in the ng/mL (ppb) to µg/L range have been achieved for various sulfonamides. | nih.govnih.govresearchgate.net |

| Key Advantage | Provides a unique vibrational fingerprint for structural confirmation at trace levels. | nih.gov |

Environmental and Toxicological Considerations in Research

Ecotoxicity and Environmental Impact

There is a notable lack of specific studies on the ecotoxicity and environmental fate of 2-Amino-5-methylbenzenesulfonamide. Consequently, its potential impact on aquatic life, soil organisms, and the broader ecosystem is currently unknown. General guidance for related sulfonamide compounds often advises against release into the environment, but specific data points for this compound, such as its biodegradability, bioaccumulation potential, and aquatic toxicity, are not available.

Information regarding the environmental impact of a related but distinct compound, 2-Amino-5-methylbenzenesulfonic acid, indicates its use in the manufacturing of pigments. nih.gov However, this information cannot be directly extrapolated to this compound.

Toxicological Properties and Safety Assessments

The toxicological profile of this compound has not been extensively investigated. fishersci.com Detailed safety assessments and comprehensive toxicological studies are required to ascertain its potential effects on human health.

For the isomeric compound, 5-Amino-2-methylbenzenesulfonamide (B32415), some data has been reported to the European Chemicals Agency (ECHA) through company notifications. These reports provide a mixed view of its hazard profile. nih.gov Some notifications suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation. fishersci.comnih.gov However, a significant portion of the notifications—50% of the 12 reports—state that the chemical does not meet the criteria for GHS hazard classification. nih.gov This discrepancy highlights the need for further standardized testing to confirm the toxicological properties of this isomer, and it is important to note that this information does not apply to this compound.

GHS Hazard Classification for 5-Amino-2-methylbenzenesulfonamide (Isomer)

| Hazard Statement | Percentage of Notifying Companies Reporting the Hazard |

| H315: Causes skin irritation | 50% |

| H319: Causes serious eye irritation | 50% |

| H335: May cause respiratory irritation | 41.7% |

| Data sourced from aggregated GHS information provided in 12 reports to the ECHA C&L Inventory. nih.gov |

It is crucial to emphasize that the toxicological data for related compounds cannot be presumed to be the same for this compound due to differences in chemical structure that can lead to different biological activities.

Q & A

Q. What are the common synthetic routes for 2-amino-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A three-step synthesis pathway is widely employed:

Reduction-Acylation : Starting from nitro precursors (e.g., 5-nitro-2-methylbenzenesulfonyl chloride), catalytic hydrogenation reduces the nitro group to an amine.

Sulfonamide Formation : Reacting with ammonia or ammonium hydroxide under controlled pH (8–9) yields the sulfonamide intermediate.

Purification : Recrystallization using methanol or ethanol removes byproducts .

Q. Optimization Tips :

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer :

- Solid-Phase Extraction (SPE) : Use C18 columns with methanol/water (70:30 v/v) to separate polar impurities .

- Thin-Layer Chromatography (TLC) : Monitor purity using silica gel plates and ethyl acetate/hexane (1:1) as the mobile phase (Rf ≈ 0.4) .

- Recrystallization : Methanol or ethanol yields >95% purity, with melting points confirmed at 160–165°C .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 0.1% formic acid in water/acetonitrile gradient) .

- LC-MS/MS : Confirm molecular weight (186.23 g/mol) via ESI+ (m/z 187.1 [M+H]+) .

- NMR : Key signals include δ 2.3 ppm (s, 3H, CH3), δ 6.8–7.2 ppm (aromatic protons) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the molecular structure of this compound?

Methodological Answer :

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

Methodological Answer :

| Source | Solubility in DMSO | Solubility in Methanol | Reference |

|---|---|---|---|

| Experimental Data 1 | Slight (~5 mg/mL) | Moderate (~20 mg/mL) | |

| Experimental Data 2 | Soluble (>50 mg/mL) | Limited (~10 mg/mL) |

Q. Resolution Strategies :

Q. What strategies are used to study structure-activity relationships (SAR) for sulfonamide derivatives?

Methodological Answer :

- Substituent Variation : Introduce halogens (e.g., Cl at position 4) to enhance bioactivity; compare IC50 values in enzymatic assays .

- Crystallographic Analysis : Correlate hydrogen-bonding motifs (e.g., N–H⋯O interactions) with receptor binding .

- Computational Modeling : Use DFT calculations to predict electronic effects of methyl groups on sulfonamide reactivity .

Q. How can researchers address contradictions in synthetic yield data across studies?

Methodological Answer : Case Study : Yields reported for Step 2 (sulfonamide formation) range from 70–90% .

- Troubleshooting :

- Byproduct Analysis : Use GC-MS to identify unreacted intermediates.

- Reaction Monitoring : In-situ IR spectroscopy tracks NH2 group formation (peak ~3350 cm⁻¹) .

Q. What are the critical considerations for scaling up multi-step synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|